Boc-D-MeTyr(tBu)-OH

Description

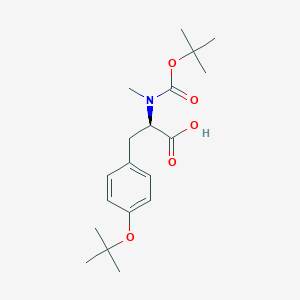

Boc-D-MeTyr(tBu)-OH is a protected amino acid derivative extensively used in peptide synthesis. The compound features:

- Boc (tert-butoxycarbonyl) group: Protects the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid, TFA) .

- D-configuration: The D-enantiomer of methyltyrosine, which enhances metabolic stability in peptides compared to L-forms .

- Methyl group (Me): Substituted on the tyrosine side chain, introducing steric hindrance that may influence coupling efficiency and peptide conformation.

- tBu (tert-butyl) group: Protects the phenolic hydroxyl of tyrosine, stable under basic and nucleophilic conditions .

Molecular Formula: C₁₉H₂₉NO₅ (estimated based on analogous compounds) Molecular Weight: ~351.4 g/mol Applications: Used in solid-phase and solution-phase peptide synthesis to incorporate D-methyltyrosine residues, particularly in therapeutic peptides requiring enzymatic stability .

Properties

Molecular Formula |

C19H29NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)22)20(7)17(23)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,21,22)/t15-/m1/s1 |

InChI Key |

KLLSBINBQFCWME-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

Boc-D-MeTyr(tBu)-OH, a derivative of D-methyltyrosine, has garnered attention in the field of peptide synthesis and biological activity due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl (tBu) group on the hydroxyl group of the tyrosine residue. The synthesis of this compound typically involves several key steps:

- Protection of Functional Groups : The amino group is protected using Boc anhydride, while the hydroxyl group is protected with tBu.

- Coupling Reactions : The protected amino acid can be coupled with other amino acids or peptide fragments using various coupling reagents such as HATU or PyBOP to form peptides.

- Deprotection : The final product is obtained by deprotecting the Boc and tBu groups under acidic conditions.

Biological Activity

This compound exhibits several biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

1. Opioid Receptor Activity

Research indicates that derivatives of D-methyltyrosine, including this compound, can influence opioid receptor activity. A study demonstrated that modifications in the structure of peptides containing D-methyltyrosine can enhance their affinity and selectivity for kappa opioid receptors, suggesting potential applications in pain management and addiction therapies .

2. Antimicrobial Properties

The incorporation of this compound into cyclic peptides has shown promising antimicrobial activity. For instance, cyclic peptides that include D-amino acids have been reported to exhibit enhanced stability and bioactivity against various bacterial strains. The hydrophobic nature imparted by the tBu group may contribute to membrane interaction and disruption, crucial for antimicrobial efficacy .

Case Study 1: Peptide Synthesis for Opioid Receptors

In a study focused on synthesizing peptide analogs for kappa opioid receptors, Fmoc-D-MeTyr(tBu)-OH was successfully coupled to peptide fragments using microwave-assisted methods. The resulting peptides demonstrated improved binding affinities compared to their non-modified counterparts, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Cyclic Peptides

Another investigation involved the synthesis of cyclic lipopeptides incorporating this compound. These cyclic structures exhibited significant antimicrobial properties against Micrococcus luteus. The study concluded that the cyclic configuration combined with the hydrophobic character of D-methyltyrosine derivatives plays a critical role in their mechanism of action against bacterial membranes .

Data Tables

| Property | Value/Observation |

|---|---|

| Molecular Weight | 305.4 g/mol |

| Solubility | Soluble in DMF at elevated temperatures |

| Opioid Receptor Affinity | Enhanced binding affinity compared to non-modified peptides |

| Antimicrobial Activity | Effective against Micrococcus luteus |

Research Findings

- Structural Modifications : N-methylation and t-butyl protection significantly affect conformational stability and biological activity.

- Therapeutic Potential : Peptides incorporating this compound show promise as analgesics and antimicrobial agents.

- Synthesis Optimization : Utilizing advanced coupling reagents like HATU improves yield and purity during peptide synthesis involving this compound .

Comparison with Similar Compounds

Boc-Tyr(tBu)-OH

- Structure : Lacks the methyl group on tyrosine.

- Molecular Formula: C₁₈H₂₇NO₅ .

- Molecular Weight : 337.4 g/mol .

- Key Differences: Steric Effects: The absence of the methyl group in Boc-Tyr(tBu)-OH reduces steric hindrance, leading to faster coupling rates in peptide synthesis compared to Boc-D-MeTyr(tBu)-OH . Solubility: Boc-Tyr(tBu)-OH is soluble in DMSO (100 mg/mL) , while the methyl group in this compound may reduce solubility due to increased hydrophobicity. Applications: Boc-Tyr(tBu)-OH is widely used in standard peptide synthesis, whereas this compound is reserved for specialized applications requiring D-amino acids or enhanced rigidity .

Fmoc-D-Tyr(tBu)-OH

- Structure: Uses Fmoc (9-fluorenylmethyloxycarbonyl) instead of Boc for amino protection.

- Molecular Formula: C₂₈H₂₉NO₅ .

- Molecular Weight : 459.53 g/mol .

- Key Differences :

- Protection Strategy : Fmoc is base-labile (removed with piperidine), making it orthogonal to Boc in multi-step syntheses .

- Stereochemical Compatibility : Both compounds incorporate D-tyrosine, but this compound’s methyl group adds conformational constraints absent in Fmoc-D-Tyr(tBu)-OH .

- Synthetic Utility : Fmoc-D-Tyr(tBu)-OH is preferred in solid-phase peptide synthesis (SPPS), while this compound is used in hybrid strategies requiring acid-stable protection .

Boc-D-Thr(tBu)-OH

- Structure : Features threonine (β-hydroxyl group) instead of methyltyrosine.

- Molecular Formula: C₁₃H₂₅NO₅ .

- Molecular Weight : 275.35 g/mol .

- Key Differences :

- Side Chain Functionality : Threonine’s hydroxyl group participates in hydrogen bonding, whereas the methyl group in this compound contributes to hydrophobicity and steric shielding .

- Reactivity : Boc-D-Thr(tBu)-OH’s hydroxyl requires protection during synthesis, unlike the inert methyl group in this compound .

L-Tyr(tBu)-OH and D-Tyr(tBu)-OH

- Structure : Enantiomers lacking the Boc and methyl groups.

- Key Differences :

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (DMSO) | Protection Groups |

|---|---|---|---|

| This compound | ~351.4 | Moderate | Boc (amine), tBu (OH) |

| Boc-Tyr(tBu)-OH | 337.4 | 100 mg/mL | Boc (amine), tBu (OH) |

| Fmoc-D-Tyr(tBu)-OH | 459.53 | Not reported | Fmoc (amine), tBu (OH) |

| Boc-D-Thr(tBu)-OH | 275.35 | Not reported | Boc (amine), tBu (OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.